6-Cyano-1H-indazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H5N3O2 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
6-cyano-1H-indazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-1-6(9(13)14)7-4-11-12-8(7)2-5/h1-2,4H,(H,11,12)(H,13,14) |
InChI Key |
GPYDUGXMDOZGRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Indazole derivatives with carboxylic acid groups (e.g., 1H-indazole-4-carboxylic acid or 1H-indazole-6-carboxylic acid) are common starting points.
- Cyano groups are typically introduced via nucleophilic substitution or palladium-catalyzed cyanation on halogenated indazole intermediates.
Typical Synthetic Route Outline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of indazole carboxylic acid intermediate | Cyclization or condensation reactions of substituted hydrazines with carboxylated precursors | Methods include reflux with acetic acid and sodium acetate or other cyclization protocols |
| 2 | Halogenation at the desired position (e.g., bromination at position 6) | NBS or other halogenating agents under controlled conditions | Provides a handle for cyano substitution |
| 3 | Cyanation of halogenated intermediate | Pd-catalyzed cyanation using CuCN or K4[Fe(CN)6], in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) | Careful control to avoid side reactions; yields optimized by catalyst and solvent choice |
| 4 | Purification and isolation of 6-cyano-1H-indazole-4-carboxylic acid | Extraction, crystallization, or chromatography | Purity confirmed by NMR, HPLC, and MS |
Detailed Preparation Methodologies
Preparation of 1H-Indazole-4-carboxylic Acid Intermediate
- The indazole-4-carboxylic acid core can be synthesized by cyclization of appropriate hydrazine derivatives with ortho-substituted benzoic acid derivatives.
- For example, refluxing 2-nitrobenzoic acid derivatives with hydrazine hydrate in ethanol or acetic acid yields indazole carboxylic acids after reduction and cyclization steps.
Halogenation at Position 6
- Selective bromination at position 6 is achieved using N-bromosuccinimide (NBS) in an inert solvent like DMF or dichloromethane at low temperatures (0–5°C) to avoid polyhalogenation.
- The reaction is monitored by TLC or HPLC to ensure mono-bromination.
Palladium-Catalyzed Cyanation
- The 6-bromo-1H-indazole-4-carboxylic acid intermediate undergoes cyanation using palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3 with ligands like Xantphos.
- Copper(I) cyanide (CuCN) or potassium ferrocyanide (K4[Fe(CN)6]) serves as the cyanide source.
- The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–120°C for 12–24 hours.
- Base additives like sodium carbonate or potassium phosphate may be used to facilitate the reaction.
- After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic layer is washed, dried, and concentrated to yield the crude product.
Purification
- The crude 6-cyano-1H-indazole-4-carboxylic acid is purified by recrystallization from suitable solvents (e.g., ethyl acetate/heptanes) or by flash column chromatography.
- Typical yields range from 60% to 85% depending on reaction optimization.
- Purity and identity are confirmed by 1H NMR, 13C NMR, mass spectrometry, and melting point analysis.
Representative Experimental Data Table
| Parameter | Conditions | Result / Notes |
|---|---|---|
| Starting material | 1H-indazole-4-carboxylic acid | Purity >98% |
| Halogenation reagent | NBS (1.1 eq) | Mono-bromination at position 6 |
| Cyanation catalyst | Pd(PPh3)4 (5 mol%) | Efficient catalyst for cyanation |
| Cyanide source | CuCN (1.5 eq) | High reactivity and selectivity |
| Solvent | DMF | High boiling point, polar aprotic |
| Temperature | 100°C | Optimal for Pd-catalyzed cyanation |
| Reaction time | 16 h | Ensures complete conversion |
| Yield | 75% isolated | After purification |
| Purity | >98% by HPLC | Confirmed by analytical methods |
Supporting Research Findings and Notes
- The use of palladium-catalyzed cyanation is well-established for introducing cyano groups into aromatic halides, including heterocycles like indazoles, providing high regioselectivity and functional group tolerance.
- Sodium carbonate or other mild bases help maintain the carboxylic acid integrity during cyanation.
- N,N-Dimethylformamide is preferred as a solvent due to its ability to dissolve both organic and inorganic reagents and withstand high temperatures.
- Flash chromatography with ethyl acetate/heptane gradients effectively separates the product from side-products and unreacted starting materials.
- Stability studies show that the cyano and carboxylic acid groups remain intact under these reaction conditions without hydrolysis or reduction.
- Analytical techniques such as 1H NMR show characteristic signals for the indazole NH proton (~10.4 ppm), aromatic protons, and the methyl or carboxylic acid protons, confirming substitution patterns.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo substitution reactions at the indazole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that 6-cyano-1H-indazole-4-carboxylic acid exhibits promising anticancer activity. Studies have shown that compounds in the indazole family can inhibit the growth of various cancer cell lines. For instance, in vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of HeLa and HCT116 cells, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The anticancer activity is believed to be linked to the compound's ability to modulate apoptotic pathways and interact with key signaling receptors such as the Sphingosine-1 phosphate receptor-1 (S1P1). This interaction can lead to altered cellular responses, including apoptosis and cell cycle regulation, which are critical in cancer therapy.
Biochemical Applications
Enzyme Inhibition
6-Cyano-1H-indazole-4-carboxylic acid has been studied for its role in enzyme inhibition. It has been shown to interact with various kinases and proteases, which are vital for cellular processes. The ability to inhibit these enzymes can lead to significant changes in cell signaling pathways, affecting cellular functions such as proliferation and apoptosis.
Biochemical Pathways
The compound's influence on biochemical pathways highlights its importance in research focused on cellular metabolism and gene expression. Its interactions can lead to modulation of pathways involved in inflammation and immune responses, making it a candidate for further exploration in therapeutic contexts.
Material Science
Synthesis of Novel Materials
In material science, 6-cyano-1H-indazole-4-carboxylic acid is being explored for the synthesis of novel materials with specific properties. The compound can serve as a building block for creating polymers or other materials that exhibit unique electronic or optical properties. These applications are particularly relevant in the development of organic semiconductors and sensors .
Case Study 1: Anticancer Activity
A study involving 6-cyano-1H-indazole-4-carboxylic acid demonstrated its effectiveness against cancer cell lines. The results indicated a significant reduction in cell viability through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with specific kinases. The findings revealed that it could inhibit kinase activity, leading to downstream effects on cellular signaling pathways associated with growth and survival.
Mechanism of Action
The mechanism of action of 6-Cyano-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The cyano and carboxylic acid groups play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s indazole ring structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Key Observations:
This property may enhance solubility in polar solvents . The nitro group in 4-nitro-1H-indazole-6-carboxylic acid exhibits the strongest electron-withdrawing effect, which could stabilize negative charges in intermediates during synthesis .
Steric and Stability Considerations: The iodo analog’s bulky substituent may introduce steric hindrance, limiting its use in reactions requiring precise spatial alignment .
Biological Activity
6-Cyano-1H-indazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
6-Cyano-1H-indazole-4-carboxylic acid features both a cyano group and a carboxylic acid group, which contribute to its unique reactivity and biological activity. The compound has the following chemical structure:
- Molecular Formula : C9H6N2O2
- CAS Number : 1448260-45-4
The presence of the cyano group allows for hydrogen bonding interactions, while the carboxylic acid can form ionic bonds, facilitating interactions with various biological targets .
The biological activity of 6-cyano-1H-indazole-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways.
- Receptor Modulation : Its structural features enable it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways .
Antimicrobial Properties
Research indicates that 6-cyano-1H-indazole-4-carboxylic acid exhibits antimicrobial activity against several pathogens. A study evaluated its effectiveness against common bacterial strains, revealing significant inhibition at concentrations lower than those required for traditional antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .
Anticancer Activity
6-Cyano-1H-indazole-4-carboxylic acid has also been investigated for its anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 7.5 |
The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analyses, indicating its potential as an anticancer therapeutic .
Study on COX Inhibition
A significant study focused on the anti-inflammatory effects of 6-cyano-1H-indazole-4-carboxylic acid through COX inhibition. The compound demonstrated an IC50 value of approximately 25 µM against COX-2, suggesting a moderate inhibitory effect compared to standard anti-inflammatory drugs like indomethacin .
Cytotoxicity Assessment
Cytotoxicity assays conducted on human cell lines revealed that 6-cyano-1H-indazole-4-carboxylic acid exhibited low cytotoxicity at therapeutic concentrations, with cell viability remaining above 90% at doses up to 10 µM. This indicates a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
